molecular formula C9H14N2O2S B113387 4-Amino-N-methylbenzeneethanesulfonamide CAS No. 98623-16-6

4-Amino-N-methylbenzeneethanesulfonamide

Cat. No. B113387
CAS RN: 98623-16-6
M. Wt: 214.29 g/mol
InChI Key: SDXLSPCIRDEJKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Amino-N-methylbenzeneethanesulfonamide is represented by the formula C9H12N2O2S. More detailed structural information, including 2D and 3D conformers, can be found in databases like PubChem .


Physical And Chemical Properties Analysis

4-Amino-N-methylbenzeneethanesulfonamide has a molecular weight of 200.26 g/mol . It is a solid substance with a pale yellow to pale beige color . The compound has a melting point of 140-142 °C and a predicted boiling point of 387.6±44.0 °C . It has a predicted density of 1.297±0.06 g/cm3 .

Scientific Research Applications

Sulfonamide in Drug Design

Sulfonamide functional groups are crucial in medicinal chemistry, featuring in many drugs across different forms. The group is essential for the activity of sulfonamide antibacterials, acting as inhibitors of tetrahydropteroic acid synthetase by mimicking the natural substrate 4-aminobenzoic acid. The presence of the 4-amino group is critical for this class of compounds' activity, highlighting the significance of sulfonamide in drug discovery and design (Kalgutkar, Jones, & Sawant, 2010).

Inhibition of Carbonic Anhydrase

Sulfonamides, including derivatives similar to 4-Amino-N-methylbenzeneethanesulfonamide, have been studied for their inhibitory action on carbonic anhydrase (CA), an enzyme critical in various physiological processes. Biphenylsulfonamides, for instance, have shown inhibitory action against tumor-associated isozymes like CA IX, demonstrating potential in cancer therapy. These compounds have exhibited cytotoxic activity against human colon, lung, and breast cancer cell lines, suggesting a promising area for therapeutic development (Morsy et al., 2009).

Development of Immunoassays

The application of sulfonamide compounds in developing highly sensitive enzyme-linked immunosorbent assays (ELISAs) for detecting sulfonamide antibiotics in milk samples has been documented. The selectivity achieved through antibodies against specific sulfonamide structures enables the accurate measurement of these antibiotics, showcasing the role of sulfonamide chemistry in enhancing food safety and compliance with regulatory standards (Adrián et al., 2009).

Environmental Impacts and Treatment

Sulfonamides, due to their persistence in the environment, require effective strategies for their elimination to prevent antibiotic resistance propagation. Studies have identified microbial strategies, such as ipso-hydroxylation followed by fragmentation, to degrade sulfonamide antibiotics, presenting an ecological approach to mitigating environmental pollution (Ricken et al., 2013).

properties

IUPAC Name

2-(4-aminophenyl)-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXLSPCIRDEJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541747
Record name 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-methylbenzeneethanesulfonamide

CAS RN

98623-16-6
Record name 4-Amino-N-methylbenzeneethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98623-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Aminophenyl)-N-methylethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneethanesulfonamide, 4-amino-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 402 mg (1.65 mmol) of 2-(4-nitro-phenyl)-ethanesulfonic acid methylamide (as prepared in the previous step) in MeOH (30 mL) was hydrogenated over 10% Pd/C (Degussa type E101-NE/W, Aldrich, 50% by weight water) at 20 psi of H2 for 19 h. The reaction mixture was filtered through Celite, and the filter cake was washed with MeOH. Solvents were evaporated in vacuo. Silica gel chromatography of the residue on a 25-g Varian MegaBond Elut SPE column with 50% EtOAc-hexane afforded 318 mg (90%) of the title compound as a white solid: 1H-NMR (CD3CN; 400 MHz): δ 7.01 (d, 2H, J=8.4 Hz), 6.61 (d, 2H, J=8.4 Hz), 5.00-4.92 (br s, 1H), 4.12-4.02 (br s, 2H), 3.24-3.17 (m, 2H), 2.92-2.86 (m, 2H), 2.67 (s, 3H, J=5.2 Hz).
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

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